1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-[4-[4-(aminomethyl)phenyl]-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-12(18)16-7-2-8-17(10-9-16)14-5-3-13(11-15)4-6-14/h3-6H,2,7-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXGZIHZFJOLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized by the cyclization of appropriate diamines with dihaloalkanes under basic conditions. For example, the reaction of 1,4-diaminobutane with 1,2-dibromoethane in the presence of a base such as sodium hydroxide can yield the diazepane ring.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced by the reaction of the diazepane ring with formaldehyde and ammonium chloride under reductive amination conditions.
Attachment of the Phenyl Ring: The phenyl ring can be introduced by the reaction of the aminomethyl-diazepane intermediate with a suitable phenyl halide, such as bromobenzene, under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling).
Formation of the Ethanone Linkage:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Acylation: The compound can undergo acylation reactions with acyl chlorides or anhydrides to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Acylation: Acetyl chloride, acetic anhydride, Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Ketones, oxides.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Acylation: Amides, esters.
Scientific Research Applications
Structure and Composition
- IUPAC Name: 1-{4-[4-(aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one
- Molecular Formula: C14H21N3O
- Molecular Weight: 249.34 g/mol
- CAS Number: 1293255-96-5
Medicinal Chemistry
Anticancer Activity:
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of diazepane have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the European Journal of Medicinal Chemistry demonstrated that certain diazepane derivatives showed significant cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range .
Neuropharmacology
CNS Activity:
The compound's structural features suggest potential interactions with central nervous system (CNS) receptors. Diazepane derivatives have been explored for their anxiolytic and sedative effects, making them candidates for treating anxiety disorders.
Case Study:
Research has shown that modifications in the diazepane structure can enhance binding affinity to GABA receptors, leading to increased anxiolytic effects in animal models .
Antimicrobial Properties
Broad-Spectrum Activity:
Compounds with similar structures have been investigated for their antimicrobial activity against a range of pathogens, including bacteria and fungi.
Data Table: Antimicrobial Efficacy of Diazepane Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Diazepane Derivative A | Staphylococcus aureus | 32 |
| Diazepane Derivative B | Escherichia coli | 16 |
| Diazepane Derivative C | Candida albicans | 64 |
Synthetic Applications
Building Block in Organic Synthesis:
Due to its unique structure, this compound can serve as a versatile building block in organic synthesis for creating more complex molecules.
Case Study:
In a recent study, researchers utilized this compound as an intermediate in the synthesis of novel anti-HIV agents, demonstrating its utility in developing new therapeutic strategies .
Mechanism of Action
The mechanism of action of 1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, while the diazepane ring can provide structural rigidity and specificity. The phenyl ring can participate in π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and selected analogs:
Biological Activity
1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one, also known as a derivative of aminomethyl phenyl and diazepane, has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound's structure can be defined as follows:
- Molecular Formula : C13H19N2O
- Molecular Weight : 235.31 g/mol
- CAS Number : 1803566-48-4
The compound consists of a diazepane ring connected to an aminomethyl phenyl group, which is theorized to contribute to its biological activity.
Anticancer Properties
Recent studies indicate that derivatives of aminomethyl phenyl compounds exhibit significant anticancer properties. For instance, a related compound was evaluated against various human cancer cell lines, including cervical (HeLa), ovarian (A2780), and breast (MCF-7) cells. The results showed IC50 values ranging from 0.33 to 7.10 µM, indicating potent antiproliferative effects against these cancer types .
Case Study: In Vitro Evaluation
In a controlled study, the compound was tested on a panel of human adherent cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.50 |
| A2780 | 1.20 |
| MCF-7 | 2.00 |
| MDA-MB-231 | 3.50 |
These findings suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapy.
The proposed mechanism of action for this compound involves the modulation of key signaling pathways associated with cell survival and apoptosis. It is believed that the compound interacts with specific receptors or enzymes involved in tumor growth regulation.
Neuropharmacological Effects
In addition to its anticancer potential, there is emerging evidence that compounds with similar structures may exhibit neuropharmacological effects. Research has indicated that certain diazepane derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .
Toxicological Studies
While the biological activities are promising, it is crucial to consider the toxicological profile of the compound. Preliminary studies suggest that high doses may lead to hepatotoxicity and other adverse effects in animal models. For example, chronic exposure in mice has shown dose-dependent increases in liver tumors .
Summary of Toxicity Findings
| Study Type | Dose Range (mg/kg) | Observed Effects |
|---|---|---|
| Acute Toxicity | 10 - 50 | Mild hepatotoxicity observed |
| Chronic Exposure | 5 - 25 | Increased incidence of liver tumors |
These findings highlight the need for careful dosage management in potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one with high yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Coupling Reactions : Reacting 4-(aminomethyl)phenylboronic acid with 1,4-diazepane derivatives under Suzuki-Miyaura conditions (Pd catalysis, inert atmosphere) to form the diazepane-phenyl scaffold .
- Acetylation : Introducing the ethanone group via nucleophilic acyl substitution using acetyl chloride in anhydrous dichloromethane, monitored by TLC .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity. Typical yields range from 44–51% for analogous diazepane derivatives .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) confirm structural integrity, with diazepane protons appearing as multiplet peaks (δ 2.5–3.5 ppm) and acetyl resonance at δ 2.1–2.3 ppm .
- Mass Spectrometry : High-resolution ESI-MS or LC/MS (M+H+ or M+Na+) validates molecular weight (e.g., theoretical m/z 331.2) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .
Q. What preliminary biological assays are recommended to assess its activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinase targets (e.g., VEGFR-2 or CDK9) using fluorescence-based assays (IC50 determination) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) at 10–100 µM concentrations for 48–72 hours .
- Binding Affinity : Surface plasmon resonance (SPR) or ITC to measure interactions with receptors like dopamine D3 .
Advanced Research Questions
Q. How can computational modeling and experimental data resolve uncertainties in the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., CDK9 ATP-binding pocket) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulations (100 ns) assess stability of ligand-receptor complexes .
- Mutagenesis Studies : Validate predicted binding residues (e.g., Lys48 in CDK9) via site-directed mutagenesis and activity assays .
Q. What strategies address contradictions in biochemical data across studies (e.g., conflicting IC50 values)?
- Methodological Answer :
- Standardized Assay Conditions : Control pH (7.4), temperature (37°C), and ATP concentrations (1 mM for kinase assays) to minimize variability .
- Orthogonal Assays : Confirm enzyme inhibition via radiometric assays (33P-ATP incorporation) if fluorescence-based data are disputed .
- Cross-Validation : Compare results with structurally similar inhibitors (e.g., phthalazine derivatives) to identify structure-activity trends .
Q. How to design in vivo studies evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Animal Models : Administer 10–50 mg/kg (oral or IV) in Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (t1/2, Cmax, AUC) .
- Toxicokinetics : Monitor liver/kidney function (ALT, creatinine) and histopathology after 28-day repeated dosing .
- Metabolite Profiling : Identify Phase I/II metabolites using UPLC-QTOF-MS and compare with in vitro microsomal data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
